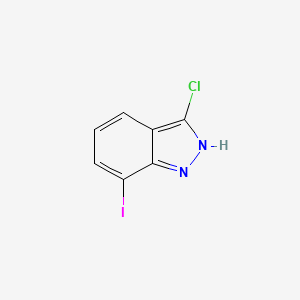

3-Chloro-7-iodo-1H-indazole

Description

Significance of Indazole Heterocycles in Advanced Organic Synthesis

Indazoles, nitrogen-containing heterocyclic compounds, are crucial building blocks in the creation of bioactive natural products and commercial drugs. nih.gov Their structure, which consists of a pyrazole (B372694) ring fused to a benzene (B151609) ring, makes them a pharmacologically important scaffold that has drawn considerable interest from chemists. nih.gov These compounds are rarely found in nature, but synthetic indazole derivatives display a wide array of pharmacological activities. nih.gov

The versatility of the indazole nucleus allows for a variety of functional groups to be attached, leading to diverse biological effects. nih.gov This has made indazoles a key component in drug discovery and medicinal chemistry. springerprofessional.denih.gov In fact, many successful drugs have emerged from research into this branch of chemistry. nih.gov The development of new methods to synthesize the indazole scaffold is of great importance in drug discovery. benthamdirect.com

Rationale for Investigating Halogenated Indazoles, with Emphasis on 3-Chloro-7-iodo-1H-indazole

Halogenated indazoles, such as this compound, are of particular interest to researchers. The presence of halogen atoms can significantly alter the biological properties of a molecule. nih.govrsc.org This makes them useful as drugs, agrochemicals, and biocides. nih.govrsc.org Furthermore, organic halides are widely used as precursors or intermediates in many organic transformations. nih.govrsc.org

The specific placement of chlorine and iodine on the indazole core of this compound creates a molecule with unique chemical reactivity. The chlorine at the 3-position and iodine at the 7-position provide two distinct reactive sites. This allows for selective chemical modifications, making the compound a versatile building block for creating more complex molecules. The different reactivities of the C-Cl and C-I bonds enable chemists to perform sequential reactions, a valuable strategy in multi-step synthesis.

The investigation of di-halogenated indazoles like this one is driven by the potential to create novel compounds with tailored properties. For instance, many drugs containing the indazole structure are synthesized from halogenated indazole intermediates. nih.govrsc.org

Historical Context of Indazole Chemistry and Its Evolution

The history of indazole chemistry dates back to the work of Emil Fischer in the early 1880s. researchgate.net Fischer first described the indazole structure, which he named in analogy to the already known indole (B1671886). This discovery opened up a new field in heterocyclic chemistry that has become essential for modern pharmaceutical development.

Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov The 1H-indazole form is thermodynamically more stable and is the predominant tautomer. nih.govmdpi.com The development of synthetic methods has been a major focus in indazole chemistry. Early methods have been supplemented by modern techniques, including catalyst-based and green chemistry approaches. benthamdirect.com The use of transition-metal catalysts, as well as acid-base catalysts, has significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.com The evolution of these synthetic strategies has allowed for the creation of a wide range of indazole derivatives, facilitating their application in various fields. benthamdirect.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClIN₂ |

| CAS Number | 885522-00-9 |

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-7-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVZGPAWQVIIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 7 Iodo 1h Indazole and Analogous Systems

Precursor-Based Strategies for Indazole Core Functionalization

Precursor-based strategies are fundamental to the synthesis of functionalized indazoles. These methods often involve the construction of the indazole ring from acyclic or carbocyclic precursors already bearing or predisposed to the introduction of the desired substituents.

Discussion of Multi-Step Synthesis from Established Nitrogen-Containing Intermediates

The synthesis of the indazole core often begins with readily available nitrogen-containing aromatic compounds. A common approach involves the diazotization of ortho-substituted anilines followed by cyclization. For instance, o-toluidine (B26562) derivatives can be diazotized with reagents like sodium nitrite (B80452) in acetic acid, leading to the formation of the indazole ring through an intramolecular reaction involving the methyl group. chemicalbook.com Similarly, 2-alkynylanilines can undergo diazotization and subsequent cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com

Another established route is the reductive cyclization of nitro-containing precursors. For example, 2-nitrobenzaldehydes can be condensed with various reagents and then subjected to reductive cyclization to form the indazole scaffold. chemicalbook.comnih.gov The Cadogan reaction, a classical reductive cyclization of nitroaromatic compounds, can also be employed, often at high temperatures, to produce 2H-indazoles via a nitrene intermediate. smolecule.com More recent advancements have allowed this reaction to proceed under milder conditions. smolecule.com

The following table provides examples of multi-step syntheses of indazole derivatives from nitrogen-containing intermediates.

| Starting Material | Key Reagents | Product | Reference |

| Isatin | 1. aq. NaOH 2. Diazotization 3. Reductive Cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| 2-Nitrobenzaldehyde | Malonic acid, Ammonium formate, EtOH, then reductive cyclization | 2-(1H-Indazol-3-yl)acetic acid | chemicalbook.com |

| 2-Fluorobenzonitrile | Hydrazine (B178648) hydrate, n-butanol | 3-Aminoindazole | chemicalbook.com |

Regioselective Halogenation Approaches for Indazole Scaffolds

Once the indazole core is formed, regioselective halogenation is a crucial step to introduce chlorine and iodine at specific positions. The electronic properties of the indazole ring and the choice of halogenating agent and reaction conditions determine the site of substitution.

Electrophilic halogenation is a common method for introducing halogens onto the indazole ring. The C3 position of the 1H-indazole is generally susceptible to electrophilic attack.

For iodination , a mixture of iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar solvent such as dimethylformamide (DMF) is frequently used to produce 3-iodoindazoles in good yields. chim.it For instance, treating 6-bromoindazole with I₂ and KOH in DMF yields 3-iodo-6-bromoindazole. chim.it

For chlorination , N-chlorosuccinimide (NCS) is a widely used reagent. chim.it The reaction can be catalyzed by dimethyl sulfoxide (B87167) (DMSO). smolecule.comchim.it Another effective chlorinating agent is 1-chloro-1,2-benziodoxol-3-one, a hypervalent iodine reagent, which has been shown to chlorinate various heterocycles, including indazoles. smolecule.comacs.org

A study on the regioselective C7-bromination of 4-substituted 1H-indazoles highlighted the influence of substituents on the halogenation site. nih.gov This principle can be extended to chlorination and iodination, where existing functional groups can direct the incoming halogen to a specific position.

The following table summarizes common electrophilic halogenation reagents for indazoles.

| Halogen | Reagent | Typical Conditions | Reference |

| Iodine | I₂ / KOH or K₂CO₃ | DMF | chim.it |

| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, often with DMSO catalyst | smolecule.comchim.it |

| Chlorine | 1-Chloro-1,2-benziodoxol-3-one | - | smolecule.comacs.org |

Halogen exchange reactions provide another route for the targeted introduction of halogens. These reactions are particularly useful when a specific halogen is difficult to introduce directly or when a more reactive halogen is needed for subsequent cross-coupling reactions. While direct information on halogen exchange for 3-Chloro-7-iodo-1H-indazole is limited, the principle is well-established in heterocyclic chemistry. For example, a di-halogenated indazole could potentially undergo selective exchange of one halogen over the other based on their relative reactivity and the reaction conditions employed. The use of dialkylzinc alcoholates has been reported for halogen-metal exchange reactions, which can then be followed by quenching with a halogen source. chemrxiv.org

Transition Metal-Catalyzed Methods for Indazole Synthesis and Halogen Introduction

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis and functionalization of heterocyclic compounds, including indazoles. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and Functionalization Pathways

Palladium catalysts are instrumental in both the formation of the indazole ring and the introduction of substituents.

Palladium-catalyzed cyclization reactions often involve the intramolecular amination of aryl halides. For example, the cyclization of arylhydrazones of 2-bromoaldehydes or 2-bromoacetophenones using a palladium catalyst like Pd(dba)₂ with a suitable phosphine (B1218219) ligand can produce 1-aryl-1H-indazoles in good yields. nih.govacs.org Similarly, N-aryl-N-(o-bromobenzyl)hydrazines can undergo palladium-catalyzed intramolecular amination to form 2-aryl-2H-indazoles. organic-chemistry.org

Palladium-catalyzed functionalization of the indazole core is a powerful tool for introducing halogens and other groups. Direct C-H activation/functionalization is a prominent strategy. For instance, palladium-catalyzed direct C3 arylation of 1H-indazole has been achieved using aryl bromides. mdpi.com While this example focuses on arylation, the principle can be adapted for halogenation.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to functionalize pre-halogenated indazoles. nih.govresearchgate.net For instance, a C7-bromo-4-substituted-1H-indazole can be coupled with a boronic acid in the presence of a palladium catalyst to yield a C7-arylated indazole. nih.gov This highlights the utility of having a halogen handle for further diversification.

The following table lists some palladium-catalyzed reactions relevant to indazole synthesis and functionalization.

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Intramolecular Amination | Arylhydrazones of 2-bromoaldehydes | Pd(dba)₂, phosphine ligand, base | 1-Aryl-1H-indazoles | nih.govacs.org |

| Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂, dppf, tBuONa | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Direct C3 Arylation | 1H-Indazole, Aryl bromide | Pd(OAc)₂, PPh₃ | C3-Arylated 1H-indazoles | mdpi.com |

| Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazole, Boronic acid | Palladium catalyst | C7-Arylated 1H-indazoles | nih.gov |

Copper-Mediated Synthetic Routes for Halogenated Indazoles

Copper-catalyzed reactions are a cornerstone in the synthesis of indazole systems, offering effective methods for forming the core heterocyclic structure, often from halogenated precursors. One prominent strategy involves the intramolecular Ullmann-type reaction, which is particularly useful for creating the 1H-indazole ring. thieme-connect.com This approach has been refined for process development, focusing on safety and chemoselectivity. thieme-connect.com For example, the synthesis of a desired 1H-indazole was achieved through a sequence involving directed metalation/formylation, condensation with a hydrazine to form a hydrazone, and culminating in a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net

A general and efficient one-step method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles utilizes ortho-halogenated precursors like alkanoylphenones, benzophenones, and arylcarboxylic acids. researchgate.net This reaction, catalyzed by a small amount of copper(II) oxide (CuO) in the presence of potassium carbonate, proceeds via amination followed by intramolecular dehydration. researchgate.net Notably, common ligands used in intermolecular amination were found to be ineffective for this cyclization, highlighting the unique requirements of the intramolecular process. researchgate.net

Copper catalysis also enables the synthesis of functionally diverse indazoles. A copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been developed to produce 3-alkenyl-2H-indazoles. acs.orgnih.gov This reaction proceeds in a single step through C–N bond formation and a subsequent 1,2-hydride shift, offering high yields with only catalytic amounts of copper and shorter reaction times compared to other methods. acs.orgnih.gov Control experiments suggest that this process likely follows an ionic mechanism. acs.org The versatility of copper-mediated synthesis is further demonstrated by chemodivergent protocols that can produce various halogenated nitrogen heterocycles, showcasing the critical role of the copper catalyst and reaction conditions in directing the outcome. rsc.org

Table 1: Examples of Copper-Mediated Indazole Synthesis

| Starting Material Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Hydrazone of a halogenated aromatic | Copper catalyst | 1H-Indazole | thieme-connect.comresearchgate.net |

| ortho-Halogenated alkanoylphenones/benzophenones | CuO, K₂CO₃ | 1-Alkyl/Aryl-1H-indazoles | researchgate.net |

| 2-Alkynylazobenzenes | Copper catalyst | 3-Alkenyl-2H-indazoles | acs.orgnih.gov |

Alternative Synthetic Pathways for this compound Analogs

Beyond copper-mediated reactions, other synthetic strategies provide access to the indazole core and its analogs. These include classical reductive cyclizations and modern electrochemical methods for introducing halogen atoms.

Reductive Cyclization Strategies in Indazole Formation

Reductive cyclization is a fundamental and widely used method for constructing the indazole ring system. The Cadogan reaction, a classic example, involves the reductive cyclization of o-nitroaromatic compounds using trivalent phosphorus reagents like trialkyl phosphites. nih.govnih.gov While robust, this method traditionally requires harsh conditions, such as high temperatures (often >150 °C). nih.gov However, recent advancements have enabled the reaction to proceed under milder conditions (80 °C). nih.gov The mechanism is generally accepted to proceed through a nitrene intermediate formed by the deoxygenation of the nitro group. nih.gov

Alternative reductive cyclization pathways have been developed to mitigate the harsh conditions of the Cadogan reaction and improve substrate scope. Organophosphorus-mediated reductive cyclization has been successfully employed for the synthesis of 3-amino-2H-indazoles from substituted benzamidines. rsc.orgmdpi.com Another approach involves the tin(II) chloride (SnCl₂·H₂O)-mediated reductive cyclization of α-perfluoroalkylated benzylamines to yield 3-perfluoroalkylated-2H-indazoles. mdpi.com Palladium-catalyzed reductive cyclization has also been reported, for instance, using carbon monoxide as the reductant to convert nitrodienes into pyrroles, a related heterocyclic system. researchgate.net These varied methods demonstrate the broad utility of reductive cyclization in heterocyclic chemistry, providing access to a wide range of indazole analogs.

Table 2: Overview of Reductive Cyclization Strategies for Indazole Synthesis

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Cadogan Reaction | o-Nitroaromatic compounds | Trialkyl phosphites | High temperatures, nitrene intermediate | nih.govnih.gov |

| Organophosphorus-mediated | Substituted benzamidines | Organophosphorus reagents | Good yields for 3-amino-2H-indazoles | rsc.orgmdpi.com |

| Tin-mediated | α-Perfluoroalkylated benzylamines | SnCl₂·H₂O | Synthesis of 3-perfluoroalkylated-2H-indazoles | mdpi.com |

Electrochemical Halogenation Techniques for C-3 Position

Electrochemical methods offer a green and efficient alternative for the regioselective halogenation of indazoles, particularly at the C-3 position. researchgate.net This technique avoids the need for metal catalysts and chemical oxidants by using electricity to drive the reaction. researchgate.netbohrium.com The C-3 halogenation of 2H-indazoles can be achieved using inexpensive and readily available sodium halides (NaX, where X = Cl, Br) as the halogen source. researchgate.netresearchgate.net

The process is typically carried out in an undivided cell through galvanostatic electrolysis. researchgate.net It demonstrates high functional-group compatibility and a broad substrate scope, allowing for the synthesis of various C-3 chlorinated and brominated 2H-indazoles in moderate to excellent yields. researchgate.netresearchgate.net A key advantage of this protocol is that it can often be performed without external expensive supporting electrolytes. researchgate.net Similar electrochemical approaches have been successfully applied to other heterocyclic systems, such as the C-3 chlorination of imidazo[1,2-a]pyridines, demonstrating the broader applicability of this clean halogenation technology. nih.gov Mechanistic studies often point to the generation of a cation radical species from the oxidation of the 2H-indazole, which then reacts with the halide. researchgate.net

Table 3: Electrochemical C-3 Halogenation of 2H-Indazoles

| Substrate | Halogen Source | System | Key Advantages | Reference |

|---|---|---|---|---|

| 2H-Indazoles | NaX (X=Cl, Br) | Undivided cell, galvanostatic electrolysis | Environmentally friendly, no metal catalysts or oxidants, broad scope | researchgate.netresearchgate.net |

| 2H-Indazoles | NaX (X=Cl, Br) | Electrolyte-free conditions | Green, high efficiency, avoids expensive electrolytes | researchgate.netbohrium.com |

| Imidazo[1,2-a]pyridines (Analogous System) | NaX/HX | Two-electrode system | Clean, broad substrate scope, scalable | nih.gov |

Chemical Transformations and Derivatization of 3 Chloro 7 Iodo 1h Indazole

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indazole framework. The differential reactivity of the C-Cl and C-I bonds in 3-chloro-7-iodo-1H-indazole can, in principle, allow for selective functionalization at either the C3 or C7 position.

Suzuki-Miyaura Coupling Investigations for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, is a widely used method for creating biaryl and heteroaryl structures. For dihalogenated heterocycles like this compound, regioselectivity is a key consideration. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, suggesting that initial coupling would likely occur at the C7 position. By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve selective mono-arylation at either halogenated position. nih.govscispace.comrsc.orgnih.gov

For instance, the coupling of 3-chloroindazole derivatives with various aryl and heteroaryl boronic acids has been successfully demonstrated. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst like P2, along with a suitable ligand (e.g., SPhos, XPhos) and a base (e.g., K3PO4) in a solvent system like dioxane/water. nih.govresearchgate.netnih.gov The reaction conditions can be tailored to favor coupling at the more reactive C-I bond first, followed by a subsequent coupling at the C-Cl bond if desired.

Table 1: Illustrative Suzuki-Miyaura Coupling of Haloindazoles

| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Chloro-1H-indazole | Phenylboronic acid | P2 | K3PO4 | Dioxane/H2O | 3-Phenyl-1H-indazole | 85 |

| 3-Chloro-1-benzyl-1H-indazole | 4-Methoxyphenylboronic acid | SPhos/Pd(OAc)2 | K3PO4 | Dioxane/H2O | 1-Benzyl-3-(4-methoxyphenyl)-1H-indazole | 92 |

| 7-Bromo-4-sulfonamido-1H-indazole | 4-Tolylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 7-(4-Tolyl)-4-sulfonamido-1H-indazole | 88 |

| 7-Bromo-4-amido-1H-indazole | 3-Thienylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 7-(3-Thienyl)-4-amido-1H-indazole | 75 |

This table presents illustrative data based on reactions with similar haloindazole substrates to demonstrate the scope of the Suzuki-Miyaura coupling.

Heck and Sonogashira Coupling Applications for Carbon-Carbon Bond Formation

The Heck and Sonogashira reactions are fundamental for the formation of new carbon-carbon bonds, specifically for introducing alkenyl and alkynyl groups, respectively.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org For this compound, selective reaction at the more reactive C-I bond would be expected to yield 7-alkenyl-3-chloro-1H-indazole derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling regioselectivity. chemrxiv.orgrsc.org

The Sonogashira coupling provides a route to aryl and heteroaryl alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net Studies on 3-iodoindazoles have shown that this reaction is an effective method for introducing alkynyl substituents at the C3 position, often requiring protection of the indazole nitrogen. researchgate.net In the case of this compound, the C7-iodo position would be the more likely site for initial Sonogashira coupling. Sequential couplings could potentially lead to the synthesis of 3,7-dialkynyl-1H-indazoles. thieme-connect.de

Table 2: Examples of Sonogashira Coupling with Haloindazoles

| Indazole Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-Protected 3-Iodo-1H-indazole | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | DMF | N-Protected 3-(phenylethynyl)-1H-indazole | 90 |

| N-Protected 3-Iodo-1H-indazole | Trimethylsilylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | N-Protected 3-((trimethylsilyl)ethynyl)-1H-indazole | 85 |

| 5-Bromo-3-iodo-1-tosyl-1H-indole | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | DMF | 5-Bromo-3-(phenylethynyl)-1-tosyl-1H-indole | 95 |

| 5-Bromo-3-iodo-1H-indazole | 1-Heptyne | PdCl2(PPh3)2/CuI | Et3N | DMF | 5-Bromo-3-(hept-1-yn-1-yl)-1H-indazole | 88 |

This table presents data from Sonogashira reactions on similar haloazole substrates to illustrate the potential applications for this compound.

Negishi Coupling and Other Organometallic Strategies for Diverse Substituents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgdntb.gov.uasigmaaldrich.com This reaction is highly versatile due to the wide range of organozinc reagents that can be prepared, which tolerate various functional groups. organic-chemistry.orgsigmaaldrich.com For this compound, Negishi coupling could be employed to introduce alkyl, aryl, vinyl, or other organic fragments. The higher reactivity of the C-I bond would likely lead to selective coupling at the C7 position. The choice of catalyst, such as a palladium complex with bulky, electron-rich phosphine (B1218219) ligands, is critical for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org

Other organometallic cross-coupling reactions, such as Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), could also be applied to this compound, offering alternative routes to a wide array of substituted indazoles.

Table 3: General Conditions for Negishi Coupling of Aryl Halides

| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Product | General Yield Range |

|---|---|---|---|---|---|

| Aryl Iodide | Alkylzinc Halide | Pd(OAc)2/SPhos | THF | Alkyl-substituted Arene | Good to Excellent |

| Aryl Bromide | Arylzinc Halide | Pd2(dba)3/P(t-Bu)3 | Dioxane | Biaryl | Good |

| Aryl Chloride | Vinylzinc Halide | Ni(acac)2/dppe | DMF | Vinyl-substituted Arene | Moderate to Good |

This table provides a general overview of Negishi coupling conditions, which can be adapted for the functionalization of this compound.

Direct Arylation and Alkylation Methodologies at the Indazole Core

Direct C-H activation and subsequent arylation or alkylation represent an atom-economical approach to functionalizing heterocyclic cores, avoiding the pre-functionalization required in traditional cross-coupling reactions. For 1H-indazoles, direct arylation predominantly occurs at the C3 position. nih.govnih.govresearchgate.netrsc.org Various palladium-based catalytic systems have been developed for this transformation, often utilizing ligands such as 1,10-phenanthroline. nih.govresearchgate.netrsc.org While the C3 position of this compound is already substituted, direct C-H arylation could potentially be explored at other positions on the indazole ring, although this is less common.

Direct alkylation of the indazole core can occur at either a carbon or a nitrogen atom. N-alkylation of the indazole ring is a common transformation, and the regioselectivity (N1 vs. N2) can be influenced by the substituents on the indazole ring and the reaction conditions.

Table 4: Conditions for Direct C3-Arylation of 1H-Indazoles

| Indazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Methyl-1H-indazole | 4-Iodotoluene | Pd(OAc)2/PPh3 | K2CO3 | Water | 1-Methyl-3-(4-tolyl)-1H-indazole | 80 |

| 1-Methyl-1H-indazole | Iodobenzene | Pd(OAc)2/PPh3 | K2CO3 | Water | 1-Methyl-3-phenyl-1H-indazole | 75 |

| 1-Phenyl-1H-indazole | 4-Iodoanisole | Pd(OAc)2/1,10-phenanthroline | K2CO3 | DMA | 3-(4-Methoxyphenyl)-1-phenyl-1H-indazole | 58 |

| 1H-Indazole | 1-Bromo-4-fluorobenzene | Pd(OAc)2/1,10-phenanthroline | Cs2CO3 | Toluene | 3-(4-Fluorophenyl)-1H-indazole | 72 |

This table illustrates the conditions for direct C3-arylation of 1H-indazoles, a reaction that highlights the reactivity of the indazole core.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a three-component reaction involving an organic halide, carbon monoxide, and an amine to form an amide. This transformation is a valuable method for introducing carboxamide functionalities. nih.govepa.govrsc.orgrsc.orgorganic-chemistry.org For this compound, the greater reactivity of the C-I bond would favor initial aminocarbonylation at the C7 position. This would lead to the formation of 3-chloro-1H-indazole-7-carboxamides. Subsequent aminocarbonylation at the C3 position could be achieved under more forcing conditions. The reaction typically employs a palladium catalyst, a ligand, and a base, with carbon monoxide being supplied either from a cylinder or from a CO-releasing molecule. rsc.org

Table 5: Examples of Palladium-Catalyzed Aminocarbonylation of Halo-heterocycles

| Heterocyclic Halide | Amine | Catalyst/Ligand | CO Source | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Iodopyridine | Morpholine | Pd(OAc)2/Xantphos | CO gas | Et3N | (Morpholino)(pyridin-3-yl)methanone | 85 |

| 2-Iodothiophene | Piperidine | Pd(OAc)2/dppf | CO gas | Cs2CO3 | (Piperidin-1-yl)(thiophen-2-yl)methanone | 78 |

| 4-Iodo-7-azaindole | Benzylamine | PdCl2(dppf) | CHCl3 | Cs2CO3 | N-Benzyl-7-azaindole-4-carboxamide | 72 |

| 3-Iodo-1-methyl-5-nitro-1H-indazole | n-Butylamine | Pd(PPh3)4 | Mo(CO)6 | DBU | N-Butyl-1-methyl-5-nitro-1H-indazole-3-carboxamide | 65 |

This table provides examples of aminocarbonylation on various halo-heterocycles, demonstrating the potential for similar transformations on this compound.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Indazole Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgyoutube.comnih.gov In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reactivity of the ring towards SNAr is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org

In this compound, both the pyrazole (B372694) and benzene (B151609) rings influence the electron density of the C-Cl and C-I bonds. The nitrogen atoms in the pyrazole ring act as electron-withdrawing groups, which can activate the attached benzene ring towards nucleophilic attack. The relative reactivity of the C-Cl and C-I bonds in SNAr reactions depends on a balance of factors, including the electronegativity of the halogen and the strength of the carbon-halogen bond. Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-I bond in SNAr reactions, in contrast to the reactivity order in palladium-catalyzed cross-coupling reactions.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used in SNAr reactions to introduce diverse functional groups onto the indazole scaffold. The reaction conditions typically involve heating the haloindazole with the nucleophile in the presence of a base.

Table 6: Illustrative Nucleophilic Aromatic Substitution on Halo-heterocycles

| Heterocyclic Halide | Nucleophile | Base | Solvent | Product | General Outcome |

|---|---|---|---|---|---|

| 2-Chloropyridine | Piperidine | K2CO3 | DMF | 2-(Piperidin-1-yl)pyridine | High Yield |

| 4-Chloropyridine | Sodium Methoxide | - | Methanol | 4-Methoxypyridine | High Yield |

| 2-Chloro-5-nitropyridine | Aniline | NaH | THF | N-Phenyl-5-nitropyridin-2-amine | Good Yield |

| 4,7-Dichloroquinoline | Morpholine | - | Ethanol | 4-Chloro-7-morpholinoquinoline | Selective substitution at C4 |

This table illustrates the scope of nucleophilic aromatic substitution on various halo-heterocycles, providing a basis for predicting the reactivity of this compound.

Electrophilic and Radical Functionalization at Other Positions of the Indazole Nucleus

The indazole ring, while aromatic, exhibits reactivity that is influenced by the nitrogen atoms and the substituents on the carbocyclic ring. Electrophilic and radical reactions can introduce additional functional groups, further expanding the molecular diversity accessible from this compound.

The introduction of a nitro group onto the indazole nucleus is a key transformation, as the nitro group can be subsequently converted into other functional groups, such as amines. The nitration of this compound is an electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com

The mechanism involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acids. youtube.comunacademy.com The aromatic indazole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitro-substituted indazole.

The regioselectivity of the nitration is dictated by the directing effects of the existing substituents (chloro and iodo) and the inherent reactivity of the indazole ring system. Both the chloro group at position 3 and the iodo group at position 7 are deactivating towards electrophilic aromatic substitution. However, they are ortho-, para-directing. Considering the positions on the carbocyclic part of the indazole ring (C4, C5, C6), the potential sites for nitration are C4, C5, and C6.

Nitration at C4: This position is ortho to the iodine at C7.

Nitration at C5: This position is para to the iodine at C7.

Nitration at C6: This position is ortho to the iodine at C7.

While specific studies on this compound are not extensively reported, related studies on substituted indazoles, such as the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole, demonstrate that nitration can occur on the carbocyclic ring. chim.it The precise outcome for this compound would depend on a complex interplay of electronic and steric factors, likely resulting in a mixture of isomers. Radical nitration approaches have also been developed for indazoles, which may offer alternative regioselectivities. chim.itresearchgate.net

Alkylation and acylation reactions of this compound can occur at either the nitrogen atoms of the pyrazole ring or the carbon atoms of the benzene ring, depending on the reaction conditions and reagents used.

N-Alkylation and N-Acylation:

The indazole core possesses two nitrogen atoms (N1 and N2) that can be alkylated or acylated. The regioselectivity of these reactions is a critical aspect and is influenced by steric and electronic effects of the substituents on the indazole ring, as well as reaction conditions like the base and solvent used. nih.govbeilstein-journals.org

For this compound, the presence of an electron-withdrawing substituent at the C7 position generally favors the formation of the N2-alkylated product. nih.govnih.gov Studies on various 7-substituted indazoles have shown that groups like NO₂ or CO₂Me at C7 confer excellent N2 regioselectivity (≥ 96%). nih.govnih.gov Although iodine is less electron-withdrawing, its presence at C7 is expected to direct alkylation preferentially to the N2 position. N-acylation reactions on the indazole scaffold are also common, with regioselectivity often favoring the more thermodynamically stable N1-acylindazole isomer, sometimes via isomerization of an initial N2-acylated product. nih.govbeilstein-journals.org

| Reaction Type | Typical Reagents | Expected Major Product for this compound | Controlling Factors |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | N2-alkylated isomer | Electronic effect of C7-Iodo group, steric hindrance at N1 from C7-Iodo group. nih.govnih.gov |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N1-acylated isomer (thermodynamic product) | Thermodynamic stability, potential for isomerization. nih.govbeilstein-journals.org |

C-Alkylation and C-Acylation (Friedel-Crafts Reactions):

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. masterorganicchemistry.comyoutube.com It involves an electrophilic aromatic substitution where the aromatic ring attacks a carbocation (for alkylation) or an acylium ion (for acylation) generated in situ with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comyoutube.comnih.gov

Applying the Friedel-Crafts reaction to the carbocyclic ring of this compound presents challenges. The indazole ring itself is generally considered electron-rich, but the presence of two deactivating groups (C3-Cl and C7-I) reduces its nucleophilicity. youtube.com Furthermore, the nitrogen atoms in the indazole ring can coordinate with the Lewis acid catalyst, potentially deactivating the entire molecule towards the desired reaction. Therefore, Friedel-Crafts alkylation and acylation on the carbocyclic part of the this compound nucleus are expected to be difficult and may require carefully optimized conditions or alternative catalytic systems. youtube.com

The introduction of amino groups onto the indazole scaffold can be achieved by targeting the C-Cl and C-I bonds for cross-coupling reactions. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgyoutube.com For this compound, both the C3-Cl and C7-I bonds are potential reaction sites.

The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl. This selectivity suggests that under controlled conditions, amination would preferentially occur at the more reactive C7-I position over the C3-Cl position. This allows for the regioselective synthesis of 7-amino-3-chloro-1H-indazole derivatives. Subsequent amination at the C3 position would require more forcing conditions. A variety of primary and secondary amines can be used as coupling partners. nih.govnih.gov

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds by coupling an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.org However, modern variations utilize ligands that allow the reaction to proceed under milder conditions. nih.gov

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation on this compound would be expected to show selectivity for the more reactive C7-I bond. This provides an alternative pathway to 7-amino-3-chloro-1H-indazole derivatives. The choice between the Buchwald-Hartwig and Ullmann methods may depend on substrate scope, functional group tolerance, and desired reaction conditions.

| Reaction | Catalyst System | Typical Reagents | Expected Site of Reaction on this compound |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., XPhos, BINAP) | Primary or secondary amine, Base (e.g., NaOtBu, Cs₂CO₃) | Preferentially at the C7-I position due to higher reactivity. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO) + Optional ligand | Amine, Base (e.g., K₂CO₃) | Preferentially at the C7-I position. wikipedia.orgnih.gov |

Multi-Component Reactions and Cascade Processes Involving this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgrsc.org Cascade reactions (or domino reactions) involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. pku.edu.cnrsc.org

While specific examples of MCRs or cascade processes starting directly from this compound are not widely documented, its structure suggests several potential applications in such synthetic strategies.

As a Nucleophile: The N-H group of the indazole can act as a nucleophile. For instance, it could participate in MCRs that involve the condensation of an amine, an aldehyde, and a third component, such as an isocyanide (e.g., Ugi or Passerini-type reactions) or an alkyne. beilstein-journals.orgnih.gov

As a Building Block in Cascade Sequences: this compound could be incorporated into a cascade sequence where one of the initial steps involves a reaction at the N-H position, followed by subsequent cross-coupling reactions at the C3-Cl or C7-I positions. For example, an initial N-alkylation with a reactant containing another functional group could set the stage for an intramolecular cyclization or a subsequent intermolecular reaction.

In Metal-Catalyzed Cascade Reactions: The halo-substituted indazole could be a key component in palladium- or copper-catalyzed cascade reactions. pku.edu.cnmdpi.com A hypothetical sequence could involve an initial coupling reaction at the C7-I bond, which then introduces a functional group that triggers a subsequent cyclization or coupling event involving the C3-Cl bond or another part of the molecule.

The development of MCRs and cascade processes involving this compound would offer rapid and efficient routes to complex, highly functionalized indazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 7 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Precise Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C), enabling the precise mapping of the molecular framework.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure. In the ¹H NMR spectrum of a related compound, 4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, distinct signals were observed, including a singlet for the methyl group protons at 3.86 ppm and aromatic protons at 8.18, 7.32, and 7.06 ppm. rsc.org Similarly, for 3-Chloro-7-iodo-1H-indazole, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

The ¹³C NMR spectrum complements the ¹H data by revealing the chemical environment of each carbon atom in the molecule. For the aforementioned related pyrrolopyridine, carbon signals were observed at specific chemical shifts, confirming the carbon skeleton. rsc.org

To further resolve structural ambiguities and establish connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the entire molecular puzzle, including the placement of quaternary carbons and substituents.

In the context of substituted indazoles, regiochemistry is a critical aspect. For instance, the synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole from 5-nitro-1H-indazole highlights the importance of controlling the position of substitution. rsc.org Advanced NMR techniques are vital for confirming the precise location of the chloro and iodo substituents on the indazole ring of this compound. The distinct electronic effects of the chlorine and iodine atoms will influence the chemical shifts of the neighboring protons and carbons in a predictable manner, which can be definitively assigned using 2D NMR experiments.

| ¹H NMR Data for a Related Compound (4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine) | |

| Chemical Shift (ppm) | Multiplicity |

| 8.18 | d |

| 7.32 | s |

| 7.06 | d |

| 3.86 | s |

| ¹³C NMR Data for a Related Compound (4-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine) |

| Chemical Shift (ppm) |

| 147.8 |

| 143.5 |

Mass Spectrometry for Exact Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with a molecular formula of C₇H₄ClIN₂, the expected exact mass can be calculated and compared to the experimentally determined value from HRMS, providing unequivocal validation of its elemental composition. lgcstandards.comcapot.combiosynth.com The molecular weight of this compound is approximately 278.48 g/mol . capot.combiosynth.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Geometrical Parameters of the Indazole Ring System

The indazole core, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, typically exhibits a high degree of planarity. In analogous structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar, with minimal deviation of the constituent atoms from the mean plane nih.gov. It is expected that this compound would adopt a similar planar conformation.

The geometrical parameters, including bond lengths and angles, of the indazole ring are influenced by the nature and position of its substituents. For a related compound, 7-Iodo-2-methyl-2H-indazole, the carbon-nitrogen bonds within the pyrazole ring are reported to be in the range of 1.32–1.37 Å, and the carbon-carbon bonds of the benzene ring are approximately 1.38–1.42 Å, which are characteristic of aromatic systems . The introduction of a chlorine atom at the 3-position and an iodine atom at the 7-position in this compound will induce specific electronic effects. The electron-withdrawing nature of the halogen atoms, particularly the iodine at the 7-position, can lead to a reduction in the electron density of the aromatic system .

Based on data from analogous substituted indazoles, the following table provides expected geometrical parameters for the indazole ring of this compound.

| Parameter | Expected Value/Range | Reference Compound(s) |

| C-N Bond Length (Pyrazole Ring) | 1.32 - 1.37 Å | 7-Iodo-2-methyl-2H-indazole |

| C-C Bond Length (Benzene Ring) | 1.38 - 1.42 Å | 7-Iodo-2-methyl-2H-indazole |

| Indazole Ring Deviation from Planarity | Near-planar | 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov |

This table presents expected values based on crystallographic data of analogous compounds, as a specific crystal structure for this compound is not available.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state architecture of organic molecules is dictated by a variety of non-covalent interactions, which include classical hydrogen bonds and more subtle interactions like π–π stacking.

Hydrogen Bonding: In 1H-indazoles, the N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as an acceptor. This facilitates the formation of intermolecular hydrogen bonds, which are often a dominant feature in the crystal packing of such compounds. In many crystalline structures of indazole derivatives, molecules form dimers or chains through N-H···N hydrogen bonds acs.org. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of well-defined supramolecular assemblies.

π–π Stacking: The planar aromatic surface of the indazole ring system makes it susceptible to π–π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in stabilizing the crystal lattice nih.gov. The geometry of these interactions can vary, with common arrangements being face-to-face or offset stacking rug.nl. The presence of electron-withdrawing halogen substituents on the indazole ring can influence the nature and strength of these π–π stacking interactions. However, the large atomic radius of the iodine atom at the 7-position might introduce steric hindrance, potentially affecting the efficiency of π-stacking .

Theoretical and Computational Chemistry Studies of 3 Chloro 7 Iodo 1h Indazole

Electronic Structure and Reactivity Profiling using Quantum Chemical Methods

Quantum chemical methods are pivotal in understanding the intrinsic properties of 3-Chloro-7-iodo-1H-indazole at the molecular level. These computational techniques allow for a detailed analysis of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic structure of this compound in its ground state. Such calculations provide a foundational understanding of the molecule's stability and preferred conformation. By using specific functionals and basis sets, researchers can accurately predict key structural parameters.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

| Optimized Energy | Data not available in search results |

| Dipole Moment | Data not available in search results |

| Key Bond Lengths | Data not available in search results |

| Key Bond Angles | Data not available in search results |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how this compound will interact with other chemical species. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

From this analysis, various reactivity indices can be derived, such as electronegativity, chemical hardness, and softness, which quantify the molecule's reactive tendencies.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Global Softness (S) | Data not available in search results |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

Elucidation of Regioselectivity and Stereoselectivity in Reactions

A significant application of computational modeling is in understanding and predicting the regioselectivity and stereoselectivity of reactions. For a molecule like this compound with multiple reactive sites, theoretical calculations can determine the most likely positions for electrophilic or nucleophilic attack. This is achieved by analyzing the electron density, electrostatic potential, and the energies of possible reaction intermediates. This predictive capability is invaluable for designing synthetic routes that yield specific desired products.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign spectral peaks. The close agreement between predicted and observed spectra provides strong evidence for the accuracy of both the computational model and the experimental structural determination.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, QSAR models could be developed to predict its potential efficacy as a kinase inhibitor or for other biological targets by correlating molecular descriptors with activity data. Similarly, SPR models can predict properties like solubility and lipophilicity, which are crucial for drug development. These models are built using statistical methods and a set of known active and inactive compounds, allowing for the virtual screening of new derivatives.

Research Applications of 3 Chloro 7 Iodo 1h Indazole in Advanced Chemical Biology and Materials Science

Exploration as a Chemical Probe in Biological Systems Research

Chemical probes are specialized small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The indazole scaffold is a promising core for developing such probes. The strategic placement of reactive groups on the indazole ring, such as the chloro and iodo substituents in 3-Chloro-7-iodo-1H-indazole, allows for the covalent attachment of reporter tags like fluorophores or biotin, or photo-cross-linking groups to identify molecular targets.

The indazole core is a foundational element in a multitude of enzyme inhibitors. pnrjournal.com The functionalization of this scaffold is key to achieving high potency and selectivity. For instance, derivatives of 7-nitro-indazole have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov One study demonstrated that 3-bromo-7-nitro-indazole was significantly more potent than 7-nitro-indazole (7-NI) as an inhibitor of NOS activity from rat lung and cerebellum. nih.gov

These findings underscore the importance of substitution at the C3 and C7 positions for modulating enzyme activity. The 3-chloro and 7-iodo groups of this compound serve as versatile synthetic points for creating libraries of compounds. chim.it The iodine atom at C7 is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl, heteroaryl, alkynyl, and amino groups to probe enzyme-binding pockets and establish structure-activity relationships (SAR). nih.gov This synthetic flexibility makes it an invaluable tool for designing novel and selective enzyme inhibitors.

| Derivative | Target Enzyme | IC₅₀ (µM) |

| 3-bromo-7-nitro-indazole | Rat Cerebellar NOS | 0.17 ± 0.01 |

| 7-nitro-indazole (7-NI) | Rat Cerebellar NOS | 0.71 ± 0.01 |

| 3-bromo-7-nitro-indazole | Rat Lung NOS | 0.29 ± 0.01 |

| 7-nitro-indazole (7-NI) | Rat Lung NOS | 5.8 ± 0.4 |

| 3-bromo-7-nitro-indazole | Bovine Endothelial NOS | 0.86 ± 0.05 |

| 7-nitro-indazole (7-NI) | Bovine Endothelial NOS | 0.78 ± 0.2 |

| Data sourced from reference nih.gov |

Indazole derivatives have been shown to modulate key cellular signaling pathways implicated in diseases like cancer. nih.gov The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in tumors. nih.gov

A series of 3-amino-1H-indazole derivatives were synthesized and found to be potent inhibitors of this pathway. nih.gov The lead compound, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis by modulating key regulatory proteins. nih.gov The synthesis of such potent pathway modulators often begins with a halogenated indazole precursor. The C3-chloro group of this compound can be readily displaced by an amine, providing a direct route to the 3-amino-1H-indazole scaffold, which serves as a crucial hinge-binding fragment for many kinase inhibitors. nih.gov

Scaffold for the Design and Synthesis of Novel Bioactive Molecules

The indazole nucleus is a cornerstone in the development of new therapeutics. pnrjournal.comnih.gov Its bioisosteric relationship with indole (B1671886) allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets. researchgate.net The ability to functionalize the indazole core at multiple positions, particularly using precursors like this compound, is fundamental to modern drug discovery. chim.it

Protein kinases are a major class of drug targets, especially in oncology. acs.orged.ac.uk The indazole scaffold is present in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which target vascular endothelial growth factor receptors (VEGFRs). rsc.orgmdpi.com

The versatility of the this compound scaffold allows for the synthesis of diverse kinase inhibitors. For example, a series of 1H-indazol-3-amine derivatives were developed as potent inhibitors of the Bcr-Abl tyrosine kinase, including the challenging T315I mutant which confers resistance to imatinib. nih.gov The strategic modification of the indazole core is essential for achieving potency against specific kinase targets. The 3-amino group acts as a key hydrogen bond donor/acceptor to the kinase hinge region, while substitutions at other positions, accessible via the C7-iodo group, can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity. nih.govnih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Target Cell Line | IC₅₀ (µM) |

| Compound 89 | Bcr-AblWT | 0.014 | K562 | 6.50 |

| Compound 89 | Bcr-AblT315I | 0.450 | K562 | 6.50 |

| Imatinib | Bcr-AblWT | 0.025 | K562 | 0.25 |

| Data sourced from reference nih.gov |

The development of new antimicrobial agents is a global health priority. Research has shown that the indazole scaffold can be elaborated to produce compounds with significant antimicrobial, antifungal, and antiprotozoal activity. mdpi.comresearchgate.net

A study focusing on derivatives of 3-chloro-6-nitro-1H-indazole, a close structural analog of this compound, demonstrated potent antileishmanial activity. nih.govresearchgate.net Leishmaniasis is a parasitic disease with limited treatment options. The synthesized compounds, particularly those incorporating a 1,2,3-triazole moiety, showed promising inhibitory activity against various Leishmania species by targeting the essential enzyme trypanothione (B104310) reductase. nih.gov This highlights the utility of chloro-substituted indazoles as starting materials for creating novel antiparasitic agents.

| Compound | L. infantum IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. major IC₅₀ (µM) |

| Compound 4 | 56 | >200 | >200 |

| Compound 5 | 102 | >200 | >200 |

| Compound 7 | 125 | >200 | >200 |

| Compound 11 | 68 | 76 | >200 |

| Compound 13 | 45 | 186 | 38 |

| Glucantime (Ref.) | 4500 | 4500 | 4500 |

| Data sourced from reference nih.gov |

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have long been explored for their anti-inflammatory properties, with the drug Benzydamine being a notable example. nih.govresearchgate.net Research has focused on developing novel indazole-based compounds that can modulate inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. mdpi.comkoreascience.kr

Studies have described the synthesis of various indazolones and related heterocyclic systems derived from indazole precursors. nih.govkoreascience.kr When tested using the carrageenan-induced rat paw edema model, many of these compounds exhibited significant and long-lasting anti-inflammatory activity. In some cases, the potency of the synthesized indazole derivatives was superior to that of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.govkoreascience.kr The chemical structure of this compound provides a suitable starting point for the synthesis of these more complex, fused heterocyclic systems with potential therapeutic value in inflammatory disorders.

Potential as Synthetic Intermediates in Agrochemical Development

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the creation of diverse libraries of complex organic molecules to screen for biological activity. Dihalogenated heterocyclic compounds like this compound serve as powerful building blocks in this process. researchgate.net The differential reactivity of the carbon-halogen bonds is a key feature that allows for selective and sequential functionalization.

The carbon-iodine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 3-position in palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform selective modifications at the C-7 position while leaving the C-3 chloro group intact for subsequent transformations. This stepwise approach is crucial for the divergent synthesis of a wide array of derivatives from a single, common intermediate. researchgate.net

Several palladium-catalyzed cross-coupling reactions can be employed to modify the this compound core. rsc.org These reactions are fundamental in modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Key Cross-Coupling Reactions:

| Reaction Type | Description | Relevance to this compound |

| Suzuki-Miyaura Coupling | Couples an organohalide with an organoboron compound. researchgate.net | The iodo group at C-7 can be selectively coupled with various aryl or vinyl boronic acids to introduce complex carbon frameworks, a common strategy in building agrochemical candidates. rsc.org |

| Heck Coupling | Forms a carbon-carbon bond between an organohalide and an alkene. rsc.org | Alkenyl groups can be introduced at the C-7 position, providing access to compounds with different structural motifs and potential biological activities. |

| Sonogashira Coupling | Joins an organohalide with a terminal alkyne. rsc.org | This reaction allows for the introduction of alkynyl moieties, which are present in some classes of bioactive molecules. The C-7 iodo group is the preferred site for this transformation. |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an organohalide and an amine. | This reaction could be used to introduce diverse amine functionalities at the C-7 position, which is a common feature in many biologically active compounds. |

By leveraging these selective synthetic strategies, chemists can efficiently generate a multitude of 7-substituted-3-chloro-1H-indazole derivatives. These new structures can then be screened for their potential as active ingredients in agrochemical formulations. The indazole core itself is known to be a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets, a characteristic that is also highly valuable in the search for new agrochemicals. nih.gov

Applications in Functional Materials Research

The exploration of this compound in the field of functional materials is a nascent and largely undeveloped area of research. However, the structural and electronic features of the molecule suggest potential applicability in organic electronics and advanced optical materials. The study of indazole derivatives in materials science is significantly less mature than in medicinal chemistry, but parallels can be drawn from related heterocyclic systems. researchgate.net

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic energy levels (HOMO and LUMO), charge transport capabilities, and solid-state packing.

Halogenation is a well-established strategy for tuning the properties of organic semiconductors. acs.org The introduction of halogens like chlorine and iodine can have several effects:

Energy Level Modification : The high electronegativity of halogen atoms can lower the HOMO and LUMO energy levels of the molecule. This can improve the material's stability against oxidation (air stability) and facilitate charge injection from electrodes in a device. acs.org

Intermolecular Interactions : Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the molecular packing in the solid state. An ordered packing structure is often beneficial for efficient charge transport. acs.org

Solubility and Processing : Halogen substituents can modify the solubility of the compound, which is a critical factor for solution-based processing of organic electronic devices.

While specific research on this compound as an organic semiconductor is not currently available, related heterocyclic compounds like imidazole (B134444) derivatives have been investigated for use in OLEDs as emitters or host materials. researchgate.netmdpi.com The indazole core, being an electron-rich aromatic system, has the foundational properties required for a semiconductor, and the tunable nature of its halogen substituents makes it an interesting, albeit unexplored, candidate for such applications.

The optical properties of organic molecules, such as absorption and emission of light, are central to their use in applications like fluorescent probes, sensors, and OLEDs. Some indazole derivatives are known to be fluorescent. ehu.eusehu.es

The presence of a heavy iodine atom in the this compound structure could potentially lead to interesting photophysical phenomena. Specifically, heavy atoms are known to enhance the rate of intersystem crossing (ISC), a process where a molecule transitions from a singlet excited state to a triplet excited state. This effect is crucial for the development of phosphorescent materials. Phosphorescent emitters are highly desirable for OLEDs because they can, in principle, achieve 100% internal quantum efficiency, compared to a theoretical maximum of 25% for fluorescent emitters.

The study of the specific absorption and emission spectra, fluorescence quantum yields, and potential phosphorescence of this compound would be the first step in evaluating its suitability for optical applications. While some indazole derivatives have been characterized for their photophysical properties, the systematic study of dihalogenated indazoles in this context remains limited. researchgate.net The investigation into these properties could open up new avenues for the application of this compound in materials science.

Future Perspectives and Emerging Research Directions

Summary of Current Research Landscape Pertaining to 3-Chloro-7-iodo-1H-indazole

The current body of scientific literature indicates that this compound is primarily valued as a synthetic intermediate rather than an end-product with defined applications. Its research landscape is therefore best understood through its role as a versatile building block in the synthesis of more complex molecules. Halogenated indazoles are of high interest for their utility in further structural modifications, particularly through metal-catalyzed cross-coupling reactions. chim.it The presence of two different halogen atoms—chlorine at the 3-position and iodine at the 7-position—on the indazole scaffold provides opportunities for selective and sequential functionalization.

Research on analogous compounds, such as 3-bromo-7-iodo-1H-indazole, highlights their potency as building blocks in divergent syntheses via palladium cross-coupling reactions. researchgate.net This suggests that this compound serves a similar purpose, allowing chemists to introduce a wide range of substituents at two distinct points on the heterocyclic core. The indazole nucleus itself is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govmdpi.comnih.gov Consequently, the primary focus of research involving this compound is its use in constructing novel, diversely substituted indazole derivatives for evaluation as potential therapeutic agents. mdpi.com The synthesis of such dihalogenated indazoles is a key step in creating libraries of compounds for drug discovery programs. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic precursor, there are significant knowledge gaps concerning the intrinsic properties and potential applications of this compound itself.

Limited Biological Characterization: There is a notable lack of published data on the specific biological activity of this compound. While its derivatives are investigated for pharmacological effects, the parent compound's own bioactivity profile remains largely unexplored. nih.govnih.gov Systematic screening against various biological targets (e.g., kinases, proteases, receptors) could reveal unexpected activities.

Physicochemical Properties: Comprehensive characterization of its physicochemical properties, such as single-crystal X-ray structure, solubility in various solvent systems, and thermal stability, is not readily available. This data would be invaluable for optimizing reaction conditions and for potential applications in materials science.

Reactivity and Selectivity Studies: While its utility in cross-coupling is inferred, a systematic investigation into the selective reactivity of the C-Cl versus the C-I bond under various catalytic conditions (e.g., Palladium, Copper, Nickel catalysis) is an unexplored avenue. Such studies would provide a roadmap for synthetic chemists to precisely control which position is functionalized first, enhancing its utility as a building block.

Exploration Beyond Medicinal Chemistry: The potential applications of this compound outside of drug discovery, for instance in the development of organic functional materials, agrochemicals, or as a ligand in organometallic chemistry, have not been investigated.

Prospective Methodological Advancements in Halogenated Indazole Chemistry

The broader field of halogenated indazole chemistry is continuously evolving, with several emerging methodologies poised to impact the synthesis and utilization of compounds like this compound.

Sustainable Halogenation Techniques: There is a growing trend towards developing more environmentally friendly halogenation methods. This includes metal-free, regioselective halogenation protocols that reduce reliance on heavy metal catalysts and often utilize milder reaction conditions. rsc.orgresearchgate.net Furthermore, the use of visible-light photoredox catalysis for halogenating heterocycles is a burgeoning area, offering a sustainable and efficient alternative to traditional methods. researchgate.net

Advanced Cross-Coupling Systems: Research into catalysis continues to yield more efficient and robust systems for cross-coupling reactions. For example, the development of ferrocene-based palladium complexes immobilized on ionic liquids for Suzuki-Miyaura coupling of 3-iodo-1H-indazole demonstrates efforts to improve catalyst performance and facilitate recycling. mdpi.com Applying such advanced catalytic systems to dihalogenated substrates like this compound could improve yields and selectivity in sequential functionalization.

Flow Chemistry and Automation: The implementation of continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control for halogenation and subsequent coupling reactions. Automating these processes can accelerate the synthesis of libraries of indazole derivatives for high-throughput screening.

Photo- and Electrochemical Synthesis: Emerging strategies utilizing photochemistry and electrochemistry are providing novel approaches for the synthesis and functionalization of indazoles. doaj.org These methods can offer unique reactivity and selectivity profiles compared to traditional thermal methods and represent a frontier in heterocyclic chemistry.

Table 1: Methodological Advancements in Halogenated Heterocycle Chemistry

| Methodology | Description | Potential Advantage for this compound |

| Metal-Free Halogenation | Use of reagents like N-halosuccinimides (NCS, NBS) without a metal catalyst to introduce halogens onto the indazole ring. rsc.orgresearchgate.net | Greener synthesis, reduced metal contamination in products. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate halogen radicals for addition to the heterocyclic core. researchgate.net | Mild reaction conditions, high selectivity, sustainable energy source. |

| Electrochemical Synthesis | Employs an electric current to drive redox reactions for synthesis and functionalization. doaj.org | High degree of control, can avoid harsh reagents. |

| Advanced Catalytic Systems | Development of novel ligands and catalyst supports (e.g., ionic liquids) to enhance the activity and stability of metal catalysts for cross-coupling. mdpi.com | Higher yields, improved catalyst recycling, better selectivity in sequential couplings. |

Interdisciplinary Opportunities for this compound Research (e.g., catalysis, nanotechnology)

The unique structure of this compound opens doors to several interdisciplinary research areas beyond its current scope.

Materials Science and Organic Electronics: Halogenated aromatic and heteroaromatic compounds are foundational components in the synthesis of organic semiconductors, polymers, and materials for organic light-emitting diodes (OLEDs). The rigid, planar indazole core, combined with the two distinct halogen handles, makes this compound an attractive starting point for creating novel conjugated materials through sequential cross-coupling reactions (e.g., Suzuki and Sonogashira couplings). The resulting materials could be investigated for their photophysical and electronic properties.

Organometallic Chemistry and Catalysis: The indazole moiety can act as a ligand for transition metals. This compound could be used to synthesize novel organometallic complexes. The electronic properties of the indazole ligand can be tuned by replacing the halogen atoms, potentially influencing the catalytic activity of the metal center. These new complexes could be screened for applications in various catalytic transformations.

Chemical Biology and Probe Development: The ability to selectively functionalize two positions allows for the attachment of different moieties, such as a fluorescent reporter group at one position and a reactive group for target binding at the other. This makes this compound a potential scaffold for the development of chemical probes to study biological systems.